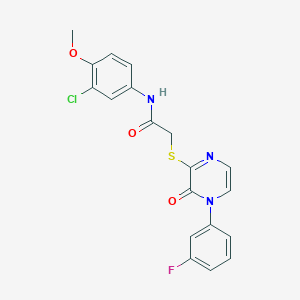![molecular formula C18H20N2O4S B2635690 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 941932-02-1](/img/structure/B2635690.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide” is a compound with the molecular formula C13H18N2O4S. It is a heterocyclic compound that consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring with sulfur at the first position and nitrogen at the third position . The molecular weight of the compound is 298.36 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.36 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 4. The exact mass and the monoisotopic mass of the compound are 298.09872823 g/mol. The topological polar surface area of the compound is 84.1 Ų. The compound has a heavy atom count of 20 .Applications De Recherche Scientifique
- Structure and Properties : NTPA contains a 1,1-dioxothiadiazole motif. Researchers have explored its preparation, structure, and physicochemical properties .
- Future Directions : Researchers continue to explore other uses and potential applications of NTPA-containing molecules .
- 4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)benzoic acid : A related compound, 4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)benzoic acid, has been studied . Further research may uncover additional applications.
Functional Molecular Materials
HCV Polymerase Inhibition
Other Applications
Orientations Futures
The future directions for research on “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide” and similar compounds could include developing multifunctional drugs and improving their activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-5-17(12-14)24-13-18(21)19-15-6-8-16(9-7-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAVVRJJQRHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635608.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)
![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)



![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)
